molecular formula C7H11Cl2N3O2 B13467382 (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride

Cat. No.: B13467382
M. Wt: 240.08 g/mol
InChI Key: AAZGWYYTERTAJU-ILKKLZGPSA-N
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Description

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a pyrazine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine derivatives and amino acids.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pyrazine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride include:

    (2S)-3-Phenyl-2-[[(pyrazin-2-yl)carbonyl]amino]propanoic Acid: This compound shares structural similarities but has different substituents on the pyrazine ring.

    (2S)-2-amino-3-(pyridin-2-yl)propanoic acid: This compound has a pyridine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrazine ring, which imparts distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

(2S)-2-amino-3-pyrazin-2-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-4-9-1-2-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1

InChI Key

AAZGWYYTERTAJU-ILKKLZGPSA-N

Isomeric SMILES

C1=CN=C(C=N1)C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=C(C=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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